![molecular formula C31H23ClN4O B15077277 4-[5-(4-chlorophenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]benzaldehyde](/img/structure/B15077277.png)
4-[5-(4-chlorophenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-(4-CL-PH)-1’,3’-DI-PH-3,4-DIHYDRO-1’H-(3,4’)BIPYRAZOLYL-2-YL)-BENZALDEHYDE is a complex organic compound that features a bipyridyl core with various substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(4-CL-PH)-1’,3’-DI-PH-3,4-DIHYDRO-1’H-(3,4’)BIPYRAZOLYL-2-YL)-BENZALDEHYDE typically involves multi-step organic reactions. A common approach might include:
Formation of the bipyridyl core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of substituents: Chlorophenyl (4-CL-PH) and diphenyl (DI-PH) groups can be introduced via substitution reactions.
Aldehyde functionalization:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aldehyde group, forming carboxylic acids.
Reduction: Reduction reactions could convert the aldehyde group to an alcohol.
Substitution: Various substitution reactions can occur at the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions typically involve electrophilic aromatic substitution (EAS) with reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts.
Material Science:
Biology and Medicine
Drug Development: The compound could be investigated for its biological activity, including potential therapeutic effects.
Biochemical Research: Used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.
Industry
Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Polymer Science:
Wirkmechanismus
The mechanism of action for this compound would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity. In catalysis, it could facilitate chemical reactions by stabilizing transition states or intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bipyridyl Compounds: Other compounds with a bipyridyl core, such as 2,2’-bipyridine, which is widely used in coordination chemistry.
Substituted Benzaldehydes: Compounds like 4-chlorobenzaldehyde, which share the aldehyde functional group and aromatic structure.
Uniqueness
4-(5-(4-CL-PH)-1’,3’-DI-PH-3,4-DIHYDRO-1’H-(3,4’)BIPYRAZOLYL-2-YL)-BENZALDEHYDE is unique due to its specific combination of substituents and the bipyridyl core, which may confer distinct chemical and physical properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C31H23ClN4O |
|---|---|
Molekulargewicht |
503.0 g/mol |
IUPAC-Name |
4-[5-(4-chlorophenyl)-3-(1,3-diphenylpyrazol-4-yl)-3,4-dihydropyrazol-2-yl]benzaldehyde |
InChI |
InChI=1S/C31H23ClN4O/c32-25-15-13-23(14-16-25)29-19-30(36(33-29)27-17-11-22(21-37)12-18-27)28-20-35(26-9-5-2-6-10-26)34-31(28)24-7-3-1-4-8-24/h1-18,20-21,30H,19H2 |
InChI-Schlüssel |
LZOPYKVGCHNMEW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)C=O)C4=CN(N=C4C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


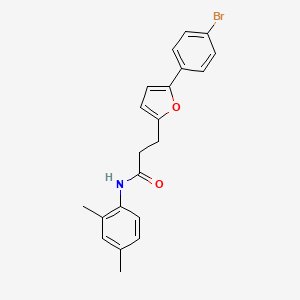
![(2E)-2-(3-chlorobenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B15077209.png)
![N-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B15077217.png)
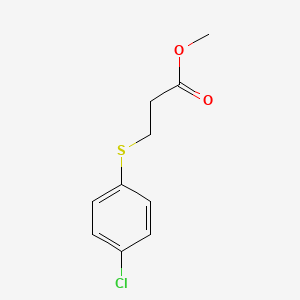
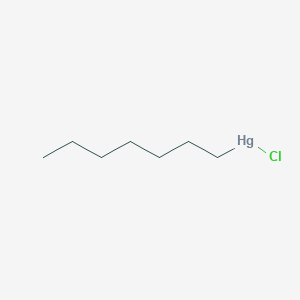
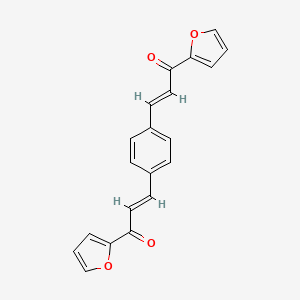
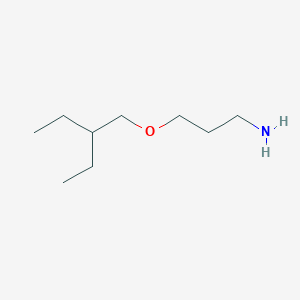
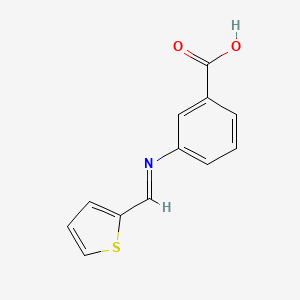
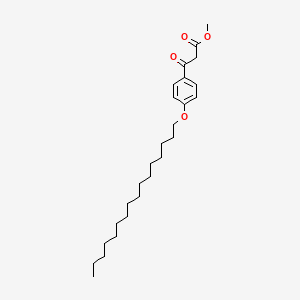
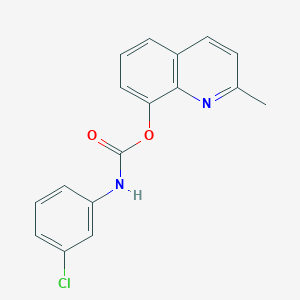
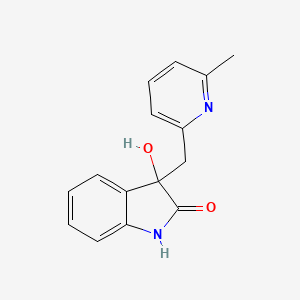
![4-{(5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-YL}butanoic acid](/img/structure/B15077265.png)
![N'-[(E)-(3-fluorophenyl)methylidene]-2-thiophenecarbohydrazide](/img/structure/B15077271.png)
![2-[(E)-2-(2,4-dinitrophenyl)ethenyl]phenyl methyl ether](/img/structure/B15077278.png)
